N-(4-iodophenyl)methanesulfonamide

Description

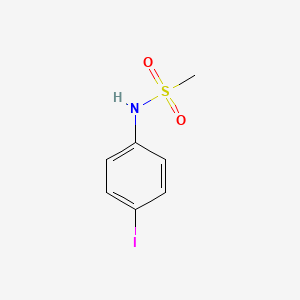

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREMDYGUGILBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356887 | |

| Record name | N-(4-iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102294-59-7 | |

| Record name | N-(4-iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-iodophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Iodophenyl Methanesulfonamide

Established Synthetic Routes and Reaction Optimizations

The traditional and most direct method for synthesizing N-(4-iodophenyl)methanesulfonamide relies on the reaction of an iodoaniline with methanesulfonyl chloride. This approach, while straightforward, necessitates careful optimization of reaction conditions to maximize yield and purity.

Direct Amination Approaches: Reaction of Iodoanilines with Methanesulfonyl Chloride

The fundamental approach to synthesizing this compound involves the direct acylation of 4-iodoaniline (B139537) with methanesulfonyl chloride. This nucleophilic substitution reaction results in the formation of the desired sulfonamide bond. The general reaction is as follows:

4-Iodoaniline + Methanesulfonyl Chloride → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting aniline, rendering it unreactive.

Strategic Optimization of Reaction Conditions: Temperature Control, Solvent Selection, and Base Utilization

To enhance the efficiency of the direct amination reaction, several parameters must be carefully controlled.

Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) during the addition of the highly reactive methanesulfonyl chloride to manage the exothermic nature of the reaction and minimize the formation of side products. Subsequently, the reaction mixture is typically allowed to warm to room temperature to ensure complete conversion.

Solvent Selection: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Common solvents include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).

Base Utilization: A variety of bases can be employed to scavenge the HCl produced. Triethylamine (TEA) and pyridine (B92270) are frequently used organic bases. The selection of the base can influence the reaction rate and the profile of impurities.

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(substituted-phenyl)methanesulfonamides

| Entry | Reactant | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodoaniline | Triethylamine | Dichloromethane | 0 to RT | High |

| 2 | 4-Iodoaniline | Pyridine | Tetrahydrofuran | 0 to RT | Moderate-High |

| 3 | 2-Iodoaniline | Triethylamine | Dichloromethane | 0 to RT | Moderate |

| 4 | 2-Iodoaniline | MeLi | Toluene | RT | Satisfactory |

This table presents a generalized summary based on typical sulfonamide synthesis. Specific yields can vary based on the full scope of reaction conditions.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the formation of aryl sulfonamides, including the use of metal catalysts and microwave irradiation to improve reaction efficiency and scope.

Application of Metal-Catalyzed Coupling Reactions in Aryl Sulfonamide Synthesis

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing C-N bonds in aryl sulfonamides. nih.govprinceton.edu These methods offer an alternative to traditional approaches and can often tolerate a wider range of functional groups.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the amination of aryl halides. nih.govacs.org While traditionally used for C-C bond formation, modifications of the Buchwald-Hartwig amination can be applied to the synthesis of N-aryl sulfonamides. acsgcipr.org These reactions typically involve a palladium precursor, a suitable ligand (e.g., phosphine-based), and a base. The general principle involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by coordination of the sulfonamide and reductive elimination to yield the product. acsgcipr.org

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of sulfonamides, a variation of the Ullmann condensation, provides a more cost-effective alternative to palladium catalysis. nih.gov These reactions are often carried out at elevated temperatures and can be facilitated by the use of specific ligands to improve catalyst performance and substrate scope. nih.gov

Exploration of Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yield

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. umich.edu The application of microwave irradiation to the synthesis of this compound can significantly reduce reaction times from hours to minutes. umich.edunih.gov This rapid heating is believed to not only increase the kinetic energy of the molecules but also potentially lead to different reaction pathways or selectivities compared to conventional heating. nih.gov

Purification and Isolation Methodologies for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual catalyst. The standard method for purification is recrystallization or column chromatography.

Recrystallization: This technique involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for effective purification.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities based on their differential adsorption to the stationary phase.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). ambeed.com

Analytical and Spectroscopic Characterization of N 4 Iodophenyl Methanesulfonamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are fundamental to the structural verification of N-(4-iodophenyl)methanesulfonamide, providing detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional and Connectivity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the sulfonamide group, and the methyl protons. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted phenyl ring. The protons ortho to the iodine atom are expected to resonate at a different chemical shift compared to those ortho to the sulfonamide group due to their distinct electronic environments. The N-H proton typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group of the methanesulfonyl moiety would present as a sharp singlet.

For a closely related analog, N-(4-iodophenyl)-4-methylbenzenesulfonamide, the aromatic protons on the iodophenyl ring appear as doublets at approximately 7.51 ppm and 6.85 ppm. rsc.org The methanesulfonyl protons in similar N-phenylmethanesulfonamide structures typically resonate around 3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature. For this compound, distinct signals are expected for the methyl carbon, the four unique carbons of the aromatic ring, and the carbonyl carbon. The carbon atom bonded to the iodine (C-I) would show a characteristic chemical shift at a lower field, typically around 90 ppm, as observed in N-(4-iodophenyl)-4-methylbenzenesulfonamide. rsc.org The other aromatic carbons would appear in the typical range of 120-140 ppm. The methyl carbon of the methanesulfonyl group is expected at a higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~3.0 (s) | ~40 |

| NH | Variable (br s) | - |

| Aromatic CH (ortho to NHSO₂) | ~7.2-7.4 (d) | ~123 |

| Aromatic CH (ortho to I) | ~7.6-7.8 (d) | ~138 |

| Aromatic C (ipso to NHSO₂) | - | ~137 |

| Aromatic C (ipso to I) | - | ~89-90 |

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Identification of Sulfonamide and Aromatic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The most prominent features in the IR spectrum of a sulfonamide are the strong, distinct stretching vibrations of the S=O bonds. These typically appear as two bands: one for the asymmetric stretching mode and another for the symmetric stretching mode. For N-aryl-methanesulfonamides, these bands are generally observed in the regions of 1331–1317 cm⁻¹ (asymmetric) and 1157–1139 cm⁻¹ (symmetric).

The N-H stretching vibration of the sulfonamide group gives rise to a characteristic absorption band, typically in the range of 3298–3232 cm⁻¹. The S-N stretching vibration is also observable, usually in the 926–833 cm⁻¹ region.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3230 - 3300 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1315 - 1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1135 - 1160 |

| S-N (Sulfonamide) | Stretching | 830 - 930 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₈INO₂S, corresponding to a molecular weight of approximately 297.11 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic, showing the presence of one iodine atom and one sulfur atom.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways. A common fragmentation for sulfonamides is the cleavage of the S-N bond, leading to the formation of ions corresponding to the methanesulfonyl moiety ([CH₃SO₂]⁺, m/z 79) and the 4-iodoaniline (B139537) radical cation ([IC₆H₄NH]⁺˙, m/z 219). Another expected fragmentation is the loss of the entire methanesulfonyl group, resulting in the [M - CH₃SO₂]⁺ ion. The loss of the iodine atom from the molecular ion or major fragment ions would also be a significant fragmentation pathway.

Advanced Structural Characterization Techniques

While spectroscopic methods provide a two-dimensional picture of the molecule, advanced techniques like X-ray crystallography are necessary to determine its precise three-dimensional structure.

X-ray Crystallography for Determination of Three-Dimensional Molecular Architecture

The molecular geometry around the sulfur atom in the methanesulfonamide (B31651) group is expected to be tetrahedral. The sulfonamide linkage (C-S-N-C) will have a specific torsion angle that dictates the relative orientation of the phenyl ring and the methanesulfonyl group. In related sulfonamide structures, this torsion angle can vary, leading to different molecular conformations.

Biological Activities and Pharmacological Mechanisms of N 4 Iodophenyl Methanesulfonamide

Elucidation of Molecular Targets and Pathway Modulation

Specific Interactions with Enzymes, Receptors, and Other Biomolecules

Currently, there is a lack of specific published research identifying the direct molecular targets of N-(4-iodophenyl)methanesulfonamide. General knowledge of the sulfonamide functional group suggests potential interactions with a variety of enzymes and receptors. However, without dedicated biochemical and molecular biology studies on this specific compound, any discussion of its precise binding partners would be speculative.

Mechanistic Role of Halogen Bonding and Hydrogen Bonding Involving the Iodine and Sulfonamide Moieties

The chemical structure of this compound, featuring both a sulfonamide group and an iodine atom, suggests the potential for significant non-covalent interactions with biological macromolecules. The sulfonamide group is a well-established hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms). mdpi.com These interactions are crucial for the binding of many sulfonamide-based drugs to their protein targets.

The iodine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on a biological molecule. nih.govnih.gov The strength and directionality of halogen bonds can contribute significantly to binding affinity and specificity. nih.gov In the context of drug design, the substitution of a hydrogen atom with iodine can therefore influence the compound's biological activity. polimi.itresearchgate.net However, specific studies detailing the role of these bonds in the context of this compound's interaction with biological targets have not been identified.

Investigational Therapeutic Potentials and Cellular Effects

Anti-cancer Activities: Inhibition of MEK/ERK Signaling Pathway

The MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Consequently, inhibitors of this pathway are a major focus of anti-cancer drug development. While some sulfonamide derivatives have been investigated for their effects on this pathway, there is no specific evidence in the current scientific literature to suggest that this compound acts as an inhibitor of MEK/ERK signaling.

The human colorectal carcinoma cell line HCT-116 and the human lung adenocarcinoma cell line A549 are common models for in vitro cancer research. nih.govnih.govmdpi.comresearchgate.netmdpi.com While numerous compounds have been tested for their anti-proliferative effects on these cell lines, there are no published studies that specifically report the activity of this compound in these or any other cancer cell lines.

The induction of apoptosis (programmed cell death) is a key mechanism of many anti-cancer therapies. Preclinical models, such as tumor xenografts in mice, are essential for evaluating the in vivo efficacy of potential drug candidates. At present, there is a lack of published preclinical data on this compound, and therefore no information regarding its ability to modulate apoptotic pathways or induce tumor regression.

Anti-inflammatory Effects via MEK Pathway Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation. Within this system, the MEK (MAPK/ERK kinase) pathway is a key transducer of extracellular signals to intracellular responses. Dysregulation of this pathway is linked to inflammatory diseases and cancer nih.gov. MEK inhibitors have been developed as therapeutic agents to block this cascade, thereby reducing the inflammatory response nih.gov.

While the broader class of sulfonamides has been investigated for various anti-inflammatory activities, specific research directly demonstrating that this compound exerts its anti-inflammatory effects through the inhibition of the MEK pathway is not extensively documented in current literature. However, the exploration of novel MEK inhibitors is an active area of research. For instance, compounds like PD318008, which contains a (2-fluoro-4-iodophenyl)amino moiety, are known potent and selective MEK1 and MEK2 inhibitors, highlighting that iodophenyl groups can be a feature of molecules targeting this pathway nih.gov. The potential for this compound to interact with this pathway remains a subject for future investigation.

Exploration in Autoimmune Diseases, Stroke, and Pain Management

The potential application of this compound in complex conditions such as autoimmune diseases, stroke, and pain is an area of scientific interest, largely inferred from its chemical structure and the known activities of related compounds.

Autoimmune Diseases: These conditions arise from an immune response against the body's own tissues nih.govnih.gov. Certain chemicals are known to trigger or exacerbate autoimmunity nih.gov. CTLA-4 is a critical regulatory molecule in T-cells that helps maintain immune homeostasis, and its dysfunction is linked to autoimmune diseases nih.govnih.gov. While direct studies on this compound in specific autoimmune models are limited, its potential anti-inflammatory properties suggest it could be a candidate for further research in this area.

Stroke: The role of inflammation in the brain following a stroke is a critical factor in the extent of neuronal damage. As such, anti-inflammatory agents are being investigated for their neuroprotective potential.

Pain Management: Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain management, primarily acting by inhibiting prostaglandin (B15479496) synthesis nih.govnih.gov. Given that this compound belongs to a class of compounds known to inhibit cyclooxygenase (COX) enzymes (see section 4.2.6), it holds theoretical potential for analgesic applications. The development of novel pain medications continues to be a significant focus of pharmacological research medchemexpress.com.

Antimicrobial and Antifungal Efficacy Studies

The sulfonamide class of compounds represents one of the earliest and most significant achievements in antimicrobial chemotherapy. Their general mechanism involves interfering with the synthesis of folic acid, which is essential for bacterial growth researchgate.net.

Research into various sulfonamide derivatives continues to yield compounds with significant antimicrobial and antifungal activity nih.govmdpi.com. Studies have shown that combining different pharmacophores with a sulfonamide base can produce hybrid molecules with potent activity against various pathogens, including those causing urinary tract infections and drug-resistant strains like MRSA nih.govmdpi.com. For instance, the positional isomer, N-(2-iodophenyl)methanesulfonamide, has been noted for its significant antimicrobial properties . While specific, comprehensive efficacy data for the this compound variant is not widely published, the established activity of the sulfonamide class suggests its potential as an antimicrobial and antifungal agent.

| Compound Class/Derivative | Targeted Microbes | Observed Effect | Reference |

|---|---|---|---|

| N-(2-iodophenyl)methanesulfonamide | Bacteria | Inhibition of bacterial growth by targeting folate synthesis enzymes. | |

| Quinoline-Sulfonamide Hybrids | Gram-positive and Gram-negative bacteria, Fungi (e.g., E. coli, C. albicans) | Potent antimicrobial and antibiofilm activity against urinary tract pathogens. | nih.gov |

| N-Acylated Benzenesulfonamide Derivatives | Gram-positive bacteria (e.g., S. aureus, MRSA) | Confirmed antibacterial activity against standard and clinical strains. | mdpi.com |

Antiviral Properties and Mechanism of Action (e.g., HIV-1)

The search for novel antiviral agents remains a critical challenge in medicine, particularly for viruses like the human immunodeficiency virus (HIV) nih.gov. The mechanisms of anti-HIV drugs are diverse, targeting various stages of the viral life cycle, such as reverse transcription nih.gov. While some sulfonamide derivatives have been explored for a wide range of pharmacological activities, including antiviral potential, specific studies detailing the efficacy and mechanism of action of this compound against HIV-1 or other viruses are not prominent in the available scientific literature. The development of new compounds with unique modes of action is a continuing goal in HIV research nih.gov.

Inhibition of Cyclooxygenases (COX) and Prostaglandin Synthesis

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (B1171923) nih.gov. Prostaglandins are key mediators of inflammation, pain, and fever nih.govnih.gov.

The methanesulfonamide (B31651) group (MeSO₂NH) is a key structural feature of several potent and selective COX-2 inhibitors. Research has shown that installing a methanesulfonamide group onto a C-5 phenyl ring of a 1,5-diarylpyrazole scaffold results in compounds with high COX-2 inhibitory activity, with IC₅₀ values as low as 30 nM nih.gov. Similarly, the compound NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide) is a well-known selective inhibitor of the COX-2 enzyme nih.gov. This evidence strongly suggests that this compound, which contains both the key phenyl and methanesulfonamide moieties, has a high potential to act as a COX inhibitor, thereby blocking prostaglandin synthesis and exerting anti-inflammatory effects.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 1,5-Diarylpyrazole with C-5 Phenyl-Methanesulfonamide | COX-2 | Potent and selective inhibition (IC₅₀ as low as 30 nM). | nih.gov |

| NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide) | COX-2 | Selective inhibition of monocyte PGHS-2 (COX-2). | nih.gov |

Interactions with Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids required for cell proliferation nih.gov. Inhibiting DHFR is a proven strategy for antimicrobial and anticancer therapies nih.govnih.gov.

Sulfonamides function as antimicrobial agents by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that acts upstream of DHFR in the folate synthesis pathway researchgate.net. By blocking DHPS, sulfonamides prevent the synthesis of dihydrofolate, the substrate for DHFR. This mechanism is distinct from direct DHFR inhibitors like methotrexate (B535133) or trimethoprim, which bind directly to the DHFR enzyme researchgate.netnih.gov. Therefore, this compound, as a sulfonamide, is expected to primarily inhibit DHPS. The combination of a sulfonamide with a direct DHFR inhibitor (like trimethoprim) creates a powerful synergistic effect, blocking two sequential steps in a critical metabolic pathway, and is a common therapeutic strategy researchgate.netnih.gov.

Discovery of N-(2-iodophenyl)methanesulfonamide as a Naturally Occurring Bioactive Compound in Euryale ferox (Makhana)

In a significant discovery, scientists at Bihar Agricultural University (BAU), Sabour, identified the compound N-(2-iodophenyl)methanesulfonamide as a naturally occurring component in the perisperm of Euryale ferox, commonly known as makhana or fox nut researchgate.net. This finding was notable because the compound was previously known only through synthetic chemical processes. The research team was granted a government patent for this discovery in July 2025 .

Makhana is traditionally valued as a nutritious food and is now recognized as a resource with potential medicinal value due to this discovery researchgate.net. The identification of this bioactive sulfonamide derivative in a natural source opens new avenues for its use in nutraceuticals and wellness products . This breakthrough has the potential to enhance the global recognition and market value of makhana, a crop for which Bihar is a major producer researchgate.net.

Structure Activity Relationships Sar and Rational Design of N 4 Iodophenyl Methanesulfonamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the N-(4-iodophenyl)methanesulfonamide scaffold significantly influence its pharmacological properties.

The presence and type of halogen atom on the phenyl ring are critical determinants of the compound's interaction with biological targets and its metabolic fate.

Position: The location of the halogen substituent (e.g., ortho, meta, para) can dramatically alter the binding affinity. For instance, in a series of N-(substituted phenyl)benzene sulfonamides, both ortho- and para-substituted derivatives have been studied to understand their electronic absorption spectra, which can be correlated with their interaction capabilities. nih.gov The para-position, as in this compound, often allows for specific interactions within the binding pocket of a target protein. Shifting the iodine to the ortho position, creating N-(2-iodophenyl)methanesulfonamide, would alter the steric and electronic profile of the molecule, likely impacting its binding mode and affinity. nih.gov

Identity: The type of halogen (Iodine, Fluorine, Bromine, Chlorine) also plays a pivotal role. Studies on other molecular scaffolds have shown that increasing the atomic number of the halogen can enhance binding affinity. researchgate.net This is often attributed to increased hydrophobicity and the potential for halogen bonding, a specific type of non-covalent interaction. For example, in a study of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, binding affinity to human serum albumin increased with the atomic number of the halogen substituent. researchgate.net However, the introduction of fluorine, while it can enhance metabolic stability by strengthening the C-F bond, has also been shown in some cases to lead to unexpected metabolic hydrolysis of allylic C-F bonds. nih.gov The metabolic stability of halogenated compounds is a key consideration, as illustrated by studies on fluorinated tocotrienol (B1241368) derivatives and lead-like compounds containing cyclopropyl (B3062369) scaffolds. nih.govacs.org

The following table summarizes the general influence of halogen properties on compound characteristics:

| Halogen | Electronegativity | Atomic Radius (Å) | Polarizability (ų) | Potential Impact on Binding |

| Fluorine | 3.98 | 0.57 | 0.56 | Can form strong hydrogen bonds and increase metabolic stability, but may also lead to unexpected metabolic pathways. nih.gov |

| Chlorine | 3.16 | 0.99 | 2.18 | Often improves potency and cell permeability. |

| Bromine | 2.96 | 1.14 | 3.05 | Can enhance binding through halogen bonding and increased lipophilicity. |

| Iodine | 2.66 | 1.33 | 4.7 | The largest and most polarizable, often leading to strong halogen bonds and significantly increased binding affinity. researchgate.net |

The methanesulfonamide (B31651) group is a key functional group that significantly influences the physicochemical properties and biological interactions of the parent molecule.

Solubility: The methanesulfonamide group can act as a cosolvent, aiding in the transfer of ions from an aqueous phase to an organic phase, which can be crucial for crossing biological membranes. organic-chemistry.orgnih.gov Its ability to participate in hydrogen bonding contributes to its aqueous solubility, a critical factor for drug development. vu.nl

Target Interaction: The sulfonamide moiety is a well-established pharmacophore that can form crucial interactions with biological targets. tandfonline.com The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. researchgate.netnih.gov This dual functionality allows for strong and specific binding to protein targets, such as enzymes. For instance, in the dihydropteroate (B1496061) synthase (DHPS) enzyme, the sulfonyl group's oxygen atoms form hydrogen bonds with key residues like Arg63. researchgate.net The sulfonamide nitrogen can also participate in important interactions. researchgate.net Furthermore, the geometry of the sulfonamide group can influence its interaction with the target. nih.gov

Comparative Analysis with Analogous Sulfonamide Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide-containing compounds.

The versatility of the sulfonamide scaffold allows for a wide range of structural modifications, leading to a broad spectrum of biological activities. nih.govtsijournals.com

Scaffold Modification: By altering the aromatic or heterocyclic rings attached to the sulfonamide group, researchers have developed inhibitors for various targets, including 12-lipoxygenase and inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.govresearchgate.net For example, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been optimized to yield potent and selective 12-lipoxygenase inhibitors. nih.gov

Linker and Spacer Incorporation: The introduction of different linkers, such as imine groups, between the sulfonamide core and other chemical moieties has been explored to create multi-target agents, for instance, in the development of antidiabetic agents. nih.gov

The table below illustrates how different structural motifs in sulfonamide derivatives correlate with their biological activities.

| Structural Feature | Example Compound Class | Biological Target/Activity | Reference |

| Benzenesulfonamide with benzylamino linker | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase inhibition | nih.gov |

| Biphenylsulfonamide | N-((3'-((1H-pyrazol-1-yl)methyl)-5-isobutyl-[1,1′-biphenyl]-2-yl)sulfonyl)pentanamide | Angiotensin II receptor type 2 (AT2) antagonism | frontiersin.org |

| Sulfonamide with imine linker | Sulfonamide derivatives with five or seven-membered heterocycles | α-glucosidase and α-amylase inhibition | nih.gov |

| Thiophenyl carboxamide | N-Pyridinylthiophene carboxamide derivatives | IMPDH inhibition | nih.gov |

The electronic and steric properties of substituents on the phenyl ring have a profound impact on the pharmacological profile of sulfonamide derivatives. rsc.orgchemrxiv.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density of the aromatic ring and the sulfonamide group, which can influence binding affinity and reactivity. nih.govvu.nl For example, electron-donating groups can strengthen polar–π interactions between the sulfonamide's NH group and an aromatic ring in the binding site, making the sulfonamide a weaker acid. vu.nl Conversely, electron-withdrawing groups can lead to stronger acidity. vu.nl Studies on [bis(pyridine)iodine]+ complexes have shown that increased electron density on the halogen bond acceptor stabilizes the [N···I···N]+ bond. nih.gov

Steric Effects: The size and shape of substituents can dictate how a molecule fits into a binding pocket. rsc.org Bulky substituents can create steric hindrance, which may be either beneficial or detrimental to binding, depending on the topology of the active site. The introduction of different substituents can also provide new vectors for molecular growth and optimization. acs.org

Ligand-Based and Structure-Based Drug Design Approaches for Optimization

Both ligand-based and structure-based drug design strategies are employed to optimize the properties of this compound and its derivatives. nih.govnih.gov

Ligand-Based Design: This approach utilizes the knowledge of known active compounds to design new molecules with improved properties. nih.gov Techniques such as pharmacophore modeling can identify the essential structural features required for biological activity. researchgate.net For example, by understanding the common structural features of known antidiabetic agents, new sulfonamide derivatives with similar pharmacophoric elements can be designed. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, often from X-ray crystallography, structure-based design can be a powerful tool. nih.gov This approach involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. nih.govmdpi.com This allows for the rational design of modifications to improve the fit and interaction with the target. For instance, docking simulations have been used to understand the binding of N-phenylsulfonylnicotinamide derivatives to the EGFR tyrosine kinase active site. nih.gov

Advanced Applications and Future Research Directions

Role as a Synthetic Intermediate in Organic Synthesis

The presence of a carbon-iodine bond and a sulfonamide moiety imparts unique reactivity to N-(4-iodophenyl)methanesulfonamide, establishing it as a key intermediate in the construction of complex molecular architectures.

Precursor for the Derivatization of Complex Heterocyclic Compounds (e.g., Indoles, Carbazoles)

This compound serves as a foundational precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals. pexacy.com The general class of iodoanilines is crucial in the synthesis of diverse active pharmaceutical ingredients (APIs), including anti-inflammatory and antiviral drugs. nih.gov

Carbazoles, a class of nitrogen heterocycles found in numerous natural products and functional materials, can be synthesized using iodoaniline derivatives. mdpi.com While specific examples often cite the ortho-isomer, N-(2-iodophenyl)methanesulfonamide, the chemical principles are directly applicable to the para-isomer. pexacy.com For instance, a highly efficient, one-pot, two-step procedure has been developed to synthesize carbazoles by reacting o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed cyclization. frontiersin.org This methodology underscores the utility of the iodophenylsulfonamide scaffold in building these complex ring systems. Another approach involves the cyclization of compounds like 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide with ketones to afford substituted carbazoles, demonstrating the versatility of the sulfonamide-functionalized phenyl ring in heterocyclic synthesis. wikipedia.org

Similarly, the synthesis of indoles, another critical heterocyclic motif in medicinal chemistry, often utilizes iodo-functionalized precursors. researchgate.net Modern synthetic strategies, such as consecutive four-component reactions, have been developed to produce highly substituted 3-iodoindoles from ortho-haloanilines and terminal alkynes in a single pot. ijpsjournal.comresearchgate.net These 3-iodoindoles are valuable substrates for further functionalization, highlighting the importance of the iodine handle in building molecular diversity. ijpsjournal.comresearchgate.net

Facilitation of Palladium-Mediated Cross-Coupling Reactions in Organic Transformations

The carbon-iodine bond in this compound is a key functional group for facilitating a wide array of palladium-mediated cross-coupling reactions. pexacy.com These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ffhdj.com

The general mechanism for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. The C-I bond is particularly susceptible to the initial oxidative addition step with a palladium(0) complex, which initiates the catalytic cycle. pexacy.com This reactivity is fundamental to several named reactions:

Suzuki-Miyaura Coupling: Couples the aryl iodide with an organoboron compound (boronic acid or ester) to form biaryl structures.

Heck Reaction: Forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. ffhdj.com

Sonogashira Coupling: Joins the aryl iodide with a terminal alkyne, crucial for synthesizing conjugated systems.

Negishi Coupling: Utilizes an organozinc compound as the coupling partner with the aryl iodide.

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond, coupling the aryl iodide with an amine. ffhdj.com

The versatility of these reactions allows chemists to introduce a wide variety of substituents onto the phenyl ring of this compound, making it an invaluable tool for building elaborate and highly functionalized molecules. pexacy.com

| Reaction Name | Coupling Partner | Bond Formed | Primary Application |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | C(sp²)–C(sp²) | Synthesis of biaryls, styrenes |

| Heck | Alkene | C(sp²)–C(sp²) | Synthesis of substituted alkenes |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Synthesis of aryl alkynes |

| Negishi | Organozinc Compound | C(sp²)–C(sp²)/C(sp³) | General C-C bond formation |

| Buchwald-Hartwig | Amine | C(sp²)–N | Synthesis of aryl amines |

Translational Research in Pharmaceutical Development

The sulfonamide functional group is a well-established pharmacophore present in a multitude of FDA-approved drugs. pexacy.com This history, combined with the synthetic versatility of the this compound scaffold, makes it a compound of high interest in pharmaceutical development.

Development of Novel Therapeutic Agents Based on Identified Mechanisms and SAR

The sulfonamide moiety is a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic effects. Researchers leverage this scaffold to design novel therapeutic agents by performing systematic Structure-Activity Relationship (SAR) studies. SAR involves synthesizing derivatives by modifying specific parts of the lead molecule and evaluating how these changes affect biological potency and selectivity.

Examples of therapeutic development based on sulfonamide scaffolds include:

CNS Disorders: A series of sulfonamide derivatives has been developed that bind to the 5-HT6 receptor, which is highly expressed in the brain. These compounds are being investigated for the treatment of conditions like Alzheimer's disease, schizophrenia, and depression.

Osteoarthritis: Novel N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids have been synthesized as potent and selective matrix metalloproteinase (MMP) inhibitors. One derivative from this series proved to be an orally active MMP inhibitor in a clinically relevant osteoarthritis model.

Multi-target Agents: Sulfonamide-bearing pyrazolone derivatives have been designed as multi-target agents for complex diseases like Alzheimer's by inhibiting enzymes such as carbonic anhydrases and acetylcholinesterase.

These examples demonstrate a clear research trajectory where a core structure related to this compound is systematically modified to optimize its interaction with specific biological targets, leading to the development of new drug candidates.

Potential Applications in the Nutraceutical and Broader Pharmacological Industries

The broad spectrum of biological activities associated with sulfonamides positions them as vital compounds across the wider pharmacological industry. pexacy.com Their applications range from foundational antimicrobial agents to highly specific enzyme inhibitors for treating cancer, glaucoma, and inflammatory diseases. ffhdj.com The synthetic accessibility and proven track record of the sulfonamide group ensure its continued relevance in drug discovery pipelines.

In the context of the nutraceutical and dietary supplement industries, the role of sulfonamides is primarily a regulatory and safety concern. There is no evidence to suggest that compounds like this compound are used as legitimate nutraceutical ingredients, which are typically derived from food sources and provide health benefits. However, there have been documented cases of dietary supplements, particularly those marketed for weight loss, being illegally adulterated with synthetic sulfonamide drugs, such as diuretics. frontiersin.org These undeclared substances are added to enhance the product's apparent efficacy but pose significant health risks to consumers. frontiersin.org Therefore, a key application in this area is the development of rapid and reliable analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to screen for and identify illegal sulfonamide adulterants in supplements to protect public health. frontiersin.org

Emerging Methodologies in this compound Research

Research involving this compound and related compounds benefits from continuous innovation in synthetic organic chemistry. Emerging methodologies focus on improving reaction efficiency, reducing environmental impact, and enabling the construction of greater molecular complexity.

One significant advancement is the development of multi-component reactions (MCRs) . These reactions combine three or more starting materials in a single pot to form a complex product, saving time, resources, and reducing waste. A notable example is the consecutive four-component synthesis of trisubstituted 3-iodoindoles from haloanilines, alkynes, an iodine source, and alkyl halides. ijpsjournal.comresearchgate.net This approach provides a highly efficient and modular route to valuable synthetic intermediates. ijpsjournal.comresearchgate.net

Another emerging technique is the use of microwave-assisted synthesis . Microwave irradiation can dramatically accelerate reaction rates for many organic transformations, including palladium-catalyzed cross-coupling reactions. This technology allows for rapid optimization of reaction conditions and can lead to higher yields in significantly shorter timeframes compared to conventional heating methods, making it a valuable tool for synthesizing libraries of this compound derivatives for screening purposes.

Furthermore, novel cyclization strategies continue to be developed. For example, the synthesis of specific fluorinated indoles has been achieved through the intramolecular oxidative C-H/N-H coupling of o-sulfonamido-styrenes, showcasing innovative ways to form heterocyclic rings from sulfonamide-containing precursors.

| Compound Name |

|---|

| This compound |

| N-(2-iodophenyl)methanesulfonamide |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide |

| Indole |

| Carbazole |

Computational Chemistry: Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, offering a "computational microscope" to visualize and predict molecular interactions that are otherwise difficult to observe. acs.org Molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques in this domain.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. rjb.ro For this compound, docking studies would be employed to screen its binding affinity against a library of known biological targets, such as enzymes or receptors implicated in disease. This process involves generating a three-dimensional model of the compound and computationally placing it into the binding site of a target protein. A scoring function then estimates the binding energy, with lower values typically indicating a more favorable interaction. nih.govnih.gov

Should such a study be undertaken for this compound, the results could be presented as follows, illustrating its potential binding affinity against a set of hypothetical protein targets.

Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase IX | 1AZM | -8.5 | His94, His96, Thr200 |

| Cyclooxygenase-2 | 5KIR | -7.9 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase | 2SRC | -9.1 | Leu273, Thr338, Asp404 |

Molecular Dynamics (MD) Simulations take the static snapshot provided by molecular docking a step further. MD simulations model the movement of every atom in a system over time, providing a dynamic view of the ligand-target complex. acs.org By simulating the behavior of this compound within the binding pocket of a target protein, researchers could assess the stability of the interaction, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. These simulations offer profound insights into the physical basis of the molecular recognition process. nih.gov A hypothetical study could analyze parameters like the root-mean-square deviation (RMSD) to determine the stability of the complex over the simulation period.

Proteomic Approaches for Unbiased Molecular Target Identification

While computational methods are powerful for predicting interactions with known targets, identifying unknown or "off-target" proteins is equally critical for understanding a compound's full biological activity and potential side effects. Chemical proteomics is a powerful, unbiased strategy for this purpose. asbmb.org This approach typically involves synthesizing a modified version of the drug molecule—in this case, this compound—that includes a reactive group and a tag for enrichment.

This "probe" molecule is introduced to a complex biological sample, such as a cell lysate or even a whole organism. The probe covalently binds to its protein targets. Subsequently, the tagged proteins are isolated from the mixture and identified using high-resolution mass spectrometry. This technique provides a comprehensive inventory of the proteins that directly interact with the compound in a complex biological environment, revealing both intended targets and unexpected off-targets. creative-proteomics.comresearchgate.net

A prospective proteomics study on this compound could yield a list of potential protein interactors, which would then require further validation.

Hypothetical Proteomic Hits for an this compound-based Probe

| Protein Identified (Hypothetical) | Uniprot ID | Cellular Location | Potential Function |

|---|---|---|---|

| Acylphosphatase 1 (ACYP1) | P07364 | Cytoplasm | Enzyme, Hydrolase activity |

| Carbonic Anhydrase II | P00918 | Cytoplasm | Enzyme, Lyase activity |

| 14-3-3 protein zeta/delta | P63104 | Cytoplasm | Signal Transduction |

Advanced In Vitro and In Vivo Pharmacological Evaluation Models for Efficacy and Safety Assessment

The translation of computational and proteomic findings into therapeutic reality requires rigorous testing in biologically relevant systems. Advanced in vitro and in vivo models offer more sophisticated platforms for evaluating the efficacy and safety of compounds like this compound compared to traditional methods.

Advanced In Vitro Models have moved beyond simple 2D cell cultures to more complex systems that better mimic human physiology. These include 3D cell cultures like spheroids and organoids, as well as microphysiological systems, often called "organs-on-a-chip." mdpi.com These models can provide more accurate predictions of a drug's effects on human tissues. For example, liver organoids could be used to study the metabolism of this compound and assess its potential for drug-induced liver injury, a common concern in drug development. mdpi.com An in vitro study could compare the compound's cytotoxicity across different cell models.

Hypothetical In Vitro Cytotoxicity of this compound

| Cell Model | Type | IC50 (µM) |

|---|---|---|

| HeLa (Cervical Cancer) | 2D Monolayer | 15.2 |

| MCF-7 (Breast Cancer) | 2D Monolayer | 21.8 |

| HepG2 (Liver Cancer) | 3D Spheroid | 45.5 |

Advanced In Vivo Models are also evolving. While traditional rodent models remain a staple, the development of "humanized" mice, which are engrafted with human cells or genes, provides a more relevant system for studying human-specific drug responses and immune interactions. mdpi.com For a compound like this compound, these models could be invaluable for evaluating its anti-inflammatory or anti-cancer efficacy in a system that more closely mirrors human disease. Furthermore, advanced imaging techniques can be used in these models to track the biodistribution of the compound and its effect on target tissues in real-time.

Q & A

What synthetic methodologies are employed for preparing N-(4-iodophenyl)methanesulfonamide and its derivatives?

The synthesis typically involves sulfonylation of 4-iodoaniline with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Nucleophilic substitution : Reacting 4-iodoaniline with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity products.

Derivatives are synthesized via functionalization of the phenyl ring (e.g., nitration, halogenation) or sulfonamide group. For example, intermediates like N-(2-hydroxy-5-nitrophenyl)methanesulfonamide (a nimesulide precursor) are prepared by nitration followed by reduction . Characterization employs IR (S=O stretching at ~1350–1150 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.0 ppm), and elemental analysis .

How do crystallographic studies resolve structural ambiguities in sulfonamide derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen bonding : In N-(4-hydroxyphenyl)benzenesulfonamide, N–H⋯O and O–H⋯O interactions stabilize the crystal lattice, with bond distances of 2.85–3.10 Å .

- Torsional angles : In N-(2-hydroxy-5-nitrophenyl)methanesulfonamide, the nitro group forms a dihedral angle of 8.78° with the aromatic ring, influencing packing and solubility .

SCXRD data refinement (e.g., using SHELX software) requires high-quality crystals grown via slow evaporation. Discrepancies in reported structures (e.g., sulfonamide group geometry) are resolved through comparative analysis of multiple datasets .

What strategies mitigate conflicting biological activity data in sulfonamide-based inhibitors?

Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ variability) arise from assay conditions or compound purity. Methodological solutions include:

- Standardized assays : Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (pH 7.4, 25°C) to minimize variability.

- Metallocomplexation studies : Chelation with metals (e.g., Cu²⁺, Zn²⁺) can enhance or suppress activity. For example, diazenyl-sulfonamide metal complexes show altered binding affinities due to coordination geometry .

- Purity validation : HPLC (≥95% purity) and mass spectrometry ensure reproducibility .

How do substituents on the phenyl ring modulate physicochemical properties?

- Electron-withdrawing groups (EWGs) : Iodo (4-I) and nitro groups increase lipophilicity (logP ↑) but reduce solubility. For instance, nitro derivatives require co-solvents like DMSO for biological assays .

- Hydrogen-bond donors : Hydroxyl groups enhance water solubility via O–H⋯O interactions (e.g., 4-hydroxyphenyl derivatives) but may reduce membrane permeability .

- Steric effects : Bulky substituents (e.g., isopropyl) distort the sulfonamide conformation, altering binding to target proteins . Quantitative structure-activity relationship (QSAR) models predict these effects by correlating substituent Hammett constants (σ) with bioactivity .

What computational tools optimize retrosynthetic pathways for novel sulfonamides?

- Template-based algorithms : Identify feasible precursors by matching molecular fingerprints (e.g., sulfonyl chloride + aniline).

- Reaxys Biocatalysis : Suggests enzymatic routes for chiral intermediates, reducing racemization risks .

For this compound, predicted routes prioritize iodination post-sulfonylation to avoid side reactions. Validation via DFT calculations (e.g., Gibbs free energy of transition states) ensures pathway viability .

How are spectroscopic techniques combined to confirm sulfonamide purity and structure?

- Multinuclear NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.0 ppm for para-substituted iodophenyl), while ¹³C NMR confirms sulfonamide quaternary carbons (δ ~45 ppm for CH₃SO₂) .

- High-resolution MS : Exact mass (e.g., [M+H]⁺ = 312.9704 for C₇H₇INO₂S) rules out contaminants.

- FT-IR : Symmetric/asymmetric S=O stretches (1350 cm⁻¹ and 1150 cm⁻¹) confirm sulfonamide integrity . Cross-validation with elemental analysis (C, H, N, S ±0.3%) is essential .

What role do hydrogen-bonding networks play in sulfonamide crystal engineering?

Intermolecular interactions dictate packing modes and stability:

- N–H⋯O chains : In N-(4-hydroxyphenyl)benzenesulfonamide, chains along the b-axis enhance thermal stability (decomposition >200°C) .

- C–H⋯O contacts : Weak interactions (3.0–3.5 Å) in N-(2-hydroxy-5-nitrophenyl)methanesulfonamide contribute to layered structures, influencing dissolution rates .

Mercury software visualizes these networks, aiding in co-crystal design for improved bioavailability .

How are sulfonamide derivatives tailored for selective enzyme inhibition?

- Targeted functionalization : Introducing EWGs at the 4-position enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2).

- Docking studies : AutoDock Vina predicts binding poses; nitro derivatives of this compound show higher affinity (ΔG = −9.2 kcal/mol) than unsubstituted analogs .

- Kinetic assays : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.